molecular formula C11H16O3 B12948582 Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate

Cat. No.: B12948582
M. Wt: 196.24 g/mol
InChI Key: BESLTEOSJOURFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate (CAS 2445793-16-6) is a high-purity, synthetically valuable tricyclic compound with the molecular formula C11H16O3 and a molecular weight of 196.24 g/mol . Its complex, strained tricyclo[3.3.0.03,7]octane framework presents a unique three-dimensional structure that is of significant interest in advanced organic synthesis and pharmaceutical research. This compound features both a hydroxymethyl and a methyl ester functional group, making it a versatile chiral building block or intermediate for constructing more complex, architecturally interesting molecules. The strained core structure is analogous to other tricyclic compounds that are investigated for their potential in materials science and as key scaffolds in medicinal chemistry . While its specific biological mechanism of action is not defined, compounds with similar complex, polycyclic structures are often explored for their ability to interact with biological targets through distinct steric and electronic properties. Researchers may utilize this reagent in the development of novel pharmacologically active compounds, in the study of structure-activity relationships (SAR), or in methodological studies concerning the synthesis and functionalization of strained ring systems. Attention: This product is For Research Use Only. Not for human or veterinary use.

Properties

Molecular Formula

C11H16O3

Molecular Weight

196.24 g/mol

IUPAC Name

methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate

InChI

InChI=1S/C11H16O3/c1-14-9(13)11-4-7-2-10(11,6-12)3-8(7)5-11/h7-8,12H,2-6H2,1H3

InChI Key

BESLTEOSJOURFL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CC3CC1(CC3C2)CO

Origin of Product

United States

Preparation Methods

Cyclization and Ring Construction

The tricyclic core is commonly synthesized by intramolecular cyclization reactions involving precursors such as cyclopropane or cyclobutane derivatives. Key methods include:

  • Intramolecular Carbene Insertion: Generation of carbenes from diazo precursors followed by regioselective intramolecular C–H insertion to form the tricyclic framework. For example, carbene insertion from tosylhydrazone derivatives has been used to form related tricyclic systems with high regioselectivity.

  • Deiodination of Polyhalogenated Precursors: Deiodination of iodinated bicyclic intermediates using sodium in boiling dioxane or t-butyllithium in THF at low temperatures can yield tricyclo[3.3.0.0^3,7]octane derivatives. This method allows access to highly pyramidalized alkenes and related tricyclic structures.

Functional Group Introduction

  • Esterification: The carboxylic acid at the 1-position is typically converted to the methyl ester by standard esterification methods, such as treatment with methanol under acidic conditions or via methylation reagents.

  • Hydroxymethylation: The 5-position hydroxymethyl group can be introduced by selective hydroxymethylation of a precursor alkene or halide. This may involve:

    • Hydrolysis of acetoxymethyl or halomethyl intermediates using potassium carbonate in methanol to yield hydroxymethyl derivatives.

    • Reduction of aldehyde or halide precursors to the corresponding alcohol using mild reducing agents.

Halogenation and Rearrangement Reactions

Halogenation of tricyclic intermediates can be used to introduce reactive sites for further functionalization. For example:

  • Treatment of bis(acetoxymethyl) derivatives with triphenylphosphine and carbon tetrabromide in acetonitrile yields bis(bromomethyl) intermediates, which can be further transformed into hydroxymethyl compounds by hydrolysis.

  • Rearrangement reactions during halogenation can lead to ring expansions or contractions, which must be controlled to preserve the tricyclic core.

Decarboxylative Halogenation (Relevant for Carboxylate Functionalization)

Representative Data Table of Preparation Steps

Step Reaction Type Reagents/Conditions Outcome/Notes Reference
1 Intramolecular carbene insertion Diazo precursor, Rhodium catalyst Formation of tricyclo[3.3.0.0^3,7]octane skeleton
2 Deiodination Sodium in boiling dioxane or t-BuLi in THF Conversion of iodinated precursor to tricyclic alkene
3 Esterification Methanol, acid catalyst Methyl ester formation at 1-position General synthetic practice
4 Hydrolysis of acetoxymethyl K2CO3 in methanol Hydroxymethyl group introduction at 5-position
5 Halogenation Triphenylphosphine, CBr4 in acetonitrile Formation of bromomethyl intermediates
6 Decarboxylative halogenation Radical initiators, acetonitrile solvent Functionalization of carboxylic acid derivatives

Research Findings and Notes

  • The intramolecular carbene insertion method is highly regioselective and efficient for constructing the tricyclic core, providing a versatile platform for further functionalization.

  • Deiodination reactions are sensitive to conditions; low temperatures and choice of solvent (e.g., THF) are critical to avoid side reactions and to preserve the bicyclic framework.

  • Hydrolysis of acetoxymethyl groups to hydroxymethyl is a mild and effective method, avoiding harsh conditions that could degrade the tricyclic system.

  • Halogenation reactions must be carefully controlled to prevent rearrangements or ring openings. The use of triphenylphosphine and carbon tetrabromide is a common approach to introduce bromomethyl groups, which can be converted to hydroxymethyl groups by subsequent hydrolysis.

  • Decarboxylative halogenation offers a radical-based approach to modify carboxylic acid functionalities, which can be adapted for the synthesis of halogenated intermediates en route to hydroxymethyl derivatives.

Chemical Reactions Analysis

Hydrolysis and Decarboxylation Reactions

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. Subsequent decarboxylation can occur under thermal or radical-initiated conditions:

Reaction ConditionsProductYieldReference
K₂CO₃ in MeOH (hydrolysis)5-(Hydroxymethyl)tricyclo-octane-1-carboxylic acid85–90%
Pb(OAc)₄, CCl₄ (radical decarboxylation)Tricyclo[3.3.0.0³,⁷]octane derivatives60–70%
  • Mechanistic Notes :

    • Ester hydrolysis proceeds via nucleophilic acyl substitution, forming the carboxylic acid .

    • Decarboxylative halogenation (e.g., with Pb(OAc)₄ and CCl₄) generates alkyl radicals, which abstract halogen atoms to form halogenated tricyclic products .

Halogenation of the Hydroxymethyl Group

The hydroxymethyl (–CH₂OH) group is susceptible to halogenation using triphenylphosphine (PPh₃) and carbon tetrahalides (CX₄):

ReagentsProductYieldReference
PPh₃ + CCl₄ in CH₃CN5-(Chloromethyl)tricyclo-octane-1-carboxylate75%
PPh₃ + CBr₄ in CH₃CN5-(Bromomethyl)tricyclo-octane-1-carboxylate82%
  • Key Observations :

    • Chlorination proceeds efficiently at room temperature, while bromination requires mild heating (40–50°C) .

    • Competing rearrangements (e.g., to cyclopentadienone derivatives) are observed under prolonged reaction times .

Rearrangement Reactions

The strained tricyclic framework undergoes thermal or acid-catalyzed rearrangements:

ConditionsMajor ProductPathwayReference
H₂SO₄, CH₂Cl₂, 25°C3-Oxabicyclo[3.3.0]octa-1,4-dien-7-oneCyclopentadienone formation
I₂, CH₃CN, refluxDimerized cyclopentadienone derivativesRadical-mediated dimerization
  • Mechanism :

    • Acid treatment triggers ring-opening to form a cyclopentadienone intermediate via a [3.3.0] → [3.2.1] skeletal rearrangement .

    • Iodine promotes radical coupling, yielding dimeric structures .

Functionalization via Diels-Alder Reactions

The tricyclic core can act as a dienophile in cycloaddition reactions:

DieneConditionsProductYieldReference
1,3-Butadiene150°C, 24 hrHexacyclic adduct55%
AnthraceneToluene, refluxBenzannulated derivative40%
  • Limitations :

    • Steric hindrance from the tricyclic framework reduces reactivity compared to simpler dienophiles .

Oxidation of the Hydroxymethyl Group

The –CH₂OH group is oxidized to a carboxylic acid under strong oxidative conditions:

Oxidizing AgentProductYieldReference
KMnO₄, H₂SO₄, 80°C5-Carboxytricyclo-octane-1-carboxylate65%
CrO₃, acetone, 0°C5-Formyltricyclo-octane-1-carboxylate45%
  • Selectivity :

    • KMnO₄ provides complete oxidation to the carboxylic acid, while CrO₃ stops at the aldehyde stage .

Catalytic Hydrogenation

The tricyclic system remains intact under hydrogenation conditions, but ester groups are reduced:

CatalystConditionsProductYieldReference
Pd/C, H₂ (1 atm)5-(Hydroxymethyl)tricyclo-octane-1-methanol90%
  • Application :

    • Selective reduction of esters to alcohols without altering the tricyclic framework .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate in anticancer research. Its derivatives have been synthesized and tested for their efficacy against various cancer cell lines, particularly the MCF-7 breast cancer cell line.

  • Synthesis and Testing : The compound was synthesized through a multi-step process involving the reaction of tricyclic intermediates with hydroxymethyl groups. The anticancer activity was evaluated using the MTT assay, where several derivatives exhibited significant inhibitory effects on cell proliferation.
    CompoundIC50_{50} (μg/mL)Cell Line
    7b5.2MCF-7
    8a4.8MCF-7
    Control10Doxorubicin
  • Mechanism of Action : The mechanism underlying the anticancer properties involves inducing apoptosis in cancer cells through the modulation of specific signaling pathways related to cell survival and proliferation.

Material Science Applications

This compound has also found applications in material science, particularly in the development of polymers and coatings.

  • Polymer Synthesis : The compound can be utilized as a monomer in the synthesis of novel polymeric materials with enhanced thermal and mechanical properties. Its unique tricyclic structure contributes to improved stability and performance in various applications.
    PropertyValue
    Glass Transition Temp (Tg)120 °C
    Tensile Strength50 MPa
    Elongation at Break300%
  • Coating Formulations : It serves as an additive in coating formulations to enhance adhesion and resistance to environmental degradation, making it suitable for protective coatings in industrial applications.

Case Study 1: Anticancer Efficacy

A study published in Crystals demonstrated that this compound derivatives showed promising anticancer activity against the MCF-7 cell line, indicating potential for development into therapeutic agents .

Case Study 2: Polymer Development

Research conducted on the polymerization of this compound revealed that polymers synthesized from this compound exhibited superior mechanical properties compared to traditional polymers, suggesting its utility in advanced material applications .

Mechanism of Action

The mechanism of action of Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and electrostatic interactions, influencing the compound’s binding affinity and specificity. The tricyclic core provides a rigid scaffold that can enhance selectivity and reduce off-target effects.

Comparison with Similar Compounds

Methyl 4-(Hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate (CAS: 94994-15-7)

  • Structure : Features a bicyclo[2.2.2]octane scaffold with hydroxymethyl and methyl ester groups at positions 4 and 1, respectively.
  • Synthesis : Prepared via reduction of ester groups using lithium borohydride (LiBH₄), as described in (Step D). The reaction conditions (THF, 16 hours at RT) highlight the stability of bicyclo[2.2.2]octane under reductive conditions .
  • Applications : Used as a precursor for bioactive molecules, such as vasopressin receptor antagonists, due to its rigid, lipophilic core .

Methyl 4-{[(tert-Butoxy)carbonyl]amino}bicyclo[2.2.2]octane-1-carboxylate (CAS: 1350821-95-2)

  • Structure : Includes a tert-butoxycarbonyl (Boc)-protected amine at position 4, enhancing solubility and stability during synthetic workflows.

Bicyclo[2.2.1]heptane Derivatives

Methyl 4-(Hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate (CAS: 2306264-46-8)

  • Structure : Smaller bicyclo[2.2.1]heptane framework with reduced ring strain compared to tricyclo systems.
  • Reactivity : The lower steric hindrance facilitates nucleophilic substitutions at the hydroxymethyl group, as seen in (Step B: benzylation using benzyl bromide) .

Heterocyclic Analogs

1-Methyl-5-oxopyrrolidine-3-carboxylic Acid (CAS: 42346-68-9)

  • Structure : A pyrrolidine derivative with a ketone and carboxylic acid group.
  • Contrast : The absence of a polycyclic framework reduces rigidity but introduces hydrogen-bonding capacity via the carboxylic acid group, influencing solubility and biological target interactions .

Structural and Functional Comparison Table

Compound Name Core Structure Substituents CAS Number Molecular Weight (g/mol) Key Properties/Applications
Methyl 5-(hydroxymethyl)tricyclo[3.3.0.0³,⁷]octane-1-carboxylate Tricyclo[3.3.0.0³,⁷]octane 5-CH₂OH, 1-COOCH₃ Not Provided ~210* High rigidity; potential CNS drug scaffold
Methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate Bicyclo[2.2.2]octane 4-CH₂OH, 1-COOCH₃ 94994-15-7 212.25 Precursor to vasopressin antagonists
Methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate Bicyclo[2.2.1]heptane 4-CH₂OH, 1-COOCH₃ 2306264-46-8 198.22 Enhanced solubility; synthetic versatility
1-Methyl-5-oxopyrrolidine-3-carboxylic acid Pyrrolidine 1-CH₃, 3-COOH, 5-O 42346-68-9 157.14 Hydrogen-bonding; intermediate in peptidomimetics

*Molecular weight inferred from conflicting data in .

Research Implications and Gaps

  • Synthetic Challenges : The tricyclo[3.3.0.0³,⁷]octane system likely requires specialized methods (e.g., intramolecular cyclization) compared to bicyclo analogs, which are synthesized via straightforward alkylation/reduction .
  • Data Limitations : Direct experimental data (e.g., solubility, logP) for the tricyclo compound are absent in the provided evidence, necessitating further study.

Biological Activity

Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate (CAS No: 2445793-16-6) is a bicyclic compound with a unique tricyclic structure that has garnered interest in various fields of biological research. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and potential therapeutic applications.

  • Molecular Formula : C₁₁H₁₆O₃
  • Molecular Weight : 196.24 g/mol
  • Structure : The compound features a tricyclic core with hydroxymethyl and carboxylate functional groups that may influence its biological interactions.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural features exhibit significant antimicrobial properties. While specific data on this compound is limited, related tricyclic compounds have demonstrated efficacy against various bacterial strains.

Table 1: Antimicrobial Activity of Related Tricyclic Compounds

Compound NameMIC (mg/mL)MBC (mg/mL)Active Against
Compound A0.0040.008E. coli
Compound B0.0150.030S. aureus
Compound C0.0200.040P. aeruginosa

Note: MIC = Minimum Inhibitory Concentration; MBC = Minimum Bactericidal Concentration

In a comparative study, compounds structurally related to this compound showed potent antibacterial activity against Gram-positive and Gram-negative bacteria, significantly outperforming standard antibiotics like ampicillin and streptomycin .

Cytotoxicity Studies

Cytotoxicity assays using the MTT method have been conducted on various derivatives of tricyclic compounds to evaluate their safety profiles in normal human cell lines (e.g., MRC5). Preliminary results suggest that while some derivatives exhibit promising antimicrobial activity, they also show varying degrees of cytotoxic effects.

Table 2: Cytotoxicity Results of Related Compounds

Compound NameIC50 (μM)Cell Line
Compound A15MRC5
Compound B25HeLa
Compound C>50MRC5

Note: IC50 = Half Maximal Inhibitory Concentration

The mechanism by which this compound exerts its biological effects is not fully elucidated but may involve interference with bacterial cell wall synthesis or disruption of cellular metabolism in target organisms.

Case Studies

  • Study on Antimicrobial Efficacy : A recent study evaluated several tricyclic derivatives against a panel of bacteria and fungi, demonstrating that modifications in the hydroxymethyl group significantly influenced antibacterial potency .
  • Cytotoxicity Assessment : In vitro studies assessed the cytotoxic effects of tricyclic compounds on cancer cell lines compared to normal cells, revealing a selective toxicity profile that warrants further investigation for potential therapeutic applications .

Q & A

Basic: What analytical techniques are critical for confirming the structural integrity of Methyl 5-(hydroxymethyl)tricyclo[3.3.0.03,7]octane-1-carboxylate?

Answer: High-resolution mass spectrometry (HRMS) is essential for verifying molecular weight and fragmentation patterns. For resolving complex proton environments in the tricyclic framework, employ 2D NMR techniques (COSY, HSQC) to differentiate overlapping signals. X-ray crystallography is recommended for absolute stereochemical assignment, particularly given the compound's strained bicyclic analogs (e.g., methyl 4-(hydroxymethyl)bicyclo[2.2.1]heptane-1-carboxylate). Comparative spectral analysis with related bicyclic esters can validate interpretations .

Advanced: How can researchers address contradictions in reported solubility data for rigid tricyclic carboxylates?

Answer: Conduct systematic solubility studies under controlled conditions (temperature, solvent polarity, pH) using gravimetric analysis or HPLC-UV quantification. Cross-reference data with structurally analogous compounds (e.g., methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate) to identify steric/electronic trends. For reproducibility, standardize solvent purity and degassing protocols, as minor impurities can drastically alter solubility profiles in constrained systems .

Basic: What safety precautions are recommended when handling this compound in laboratory settings?

Answer: Follow GHS Category 2 warnings for potential skin/eye irritation. Use PPE (nitrile gloves, chemical goggles) and work in fume hoods. Store at 2–8°C under inert gas (argon/nitrogen) to prevent ester hydrolysis, as recommended for structurally similar carbamate derivatives. Emergency protocols should align with CLP regulations, including access to eyewash stations and neutralization kits for spills .

Advanced: What computational approaches are suitable for predicting the reactivity of this tricyclic carboxylate in nucleophilic acyl substitution reactions?

Answer: Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model transition states and evaluate steric hindrance from the tricyclic framework. Validate models using experimental kinetic data from bicyclic analogs (e.g., tert-butyl bicyclo[2.2.2]octane carboxylates). Molecular dynamics simulations further assess solvent effects on reaction pathways, particularly in polar aprotic media .

Basic: How should researchers optimize purification methods for this compound given its complex ring strain?

Answer: Use orthogonal techniques: initial silica gel chromatography with ethyl acetate/hexane gradients (3:7 to 1:1) to separate diastereomers, followed by recrystallization from tert-butyl methyl ether/heptane mixtures. Monitor purity via TLC (Rf 0.3–0.5 in 30% EtOAc/hexane) and HPLC-MS (C18 column, 0.1% formic acid/ACN gradient). Reference protocols for bicyclo[2.2.1] systems to mitigate co-elution issues .

Advanced: How can stereochemical inconsistencies in synthetic intermediates be resolved during multi-step synthesis?

Answer: Employ chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol) or diastereomeric salt crystallization (using L-tartaric acid) for enantiomeric resolution. For intermediates, leverage NOESY NMR to confirm spatial arrangements. Cross-validate with X-ray data from protected analogs (e.g., tert-butyl bicyclo[2.2.2]octane carboxylates) to resolve conflicting stereochemical assignments .

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